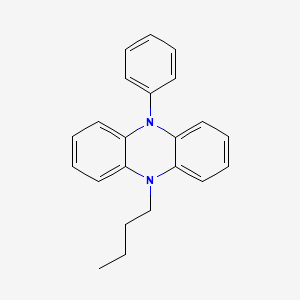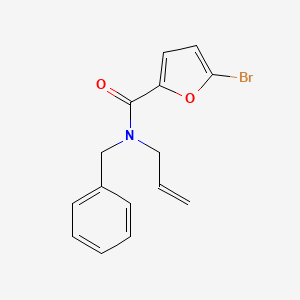
N-Benzyl-5-bromo-N-(prop-2-en-1-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-5-bromo-N-(prop-2-en-1-yl)furan-2-carboxamide is an organic compound belonging to the class of furan derivatives. This compound features a furan ring substituted at the 2-position with a carboxamide group, which is further substituted with a benzyl group and a 5-bromo substituent. The presence of the prop-2-en-1-yl group adds to its structural complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5-bromo-N-(prop-2-en-1-yl)furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Bromination: The furan ring is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Carboxamide Formation: The carboxamide group is introduced by reacting the brominated furan with an appropriate amine, such as benzylamine, under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for amide reduction.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Benzyl-5-bromo-N-(prop-2-en-1-yl)furan-2-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Industry: Used in the development of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-Benzyl-5-bromo-N-(prop-2-en-1-yl)furan-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the allyl group can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-5-bromo-2-furancarboxamide: Lacks the allyl group, which may affect its reactivity and biological activity.
N-Benzyl-5-chloro-N-(prop-2-en-1-yl)furan-2-carboxamide: Substitution of bromine with chlorine can lead to differences in reactivity and interaction with biological targets.
N-Benzyl-5-bromo-N-(prop-2-en-1-yl)thiophene-2-carboxamide: Replacement of the furan ring with a thiophene ring can alter electronic properties and reactivity.
Uniqueness
N-Benzyl-5-bromo-N-(prop-2-en-1-yl)furan-2-carboxamide is unique due to the combination of its substituents, which confer specific reactivity and potential biological activity. The presence of the bromine atom, allyl group, and benzyl group on the furan ring creates a versatile scaffold for further functionalization and application in various fields.
Propiedades
Número CAS |
583052-92-0 |
|---|---|
Fórmula molecular |
C15H14BrNO2 |
Peso molecular |
320.18 g/mol |
Nombre IUPAC |
N-benzyl-5-bromo-N-prop-2-enylfuran-2-carboxamide |
InChI |
InChI=1S/C15H14BrNO2/c1-2-10-17(11-12-6-4-3-5-7-12)15(18)13-8-9-14(16)19-13/h2-9H,1,10-11H2 |
Clave InChI |
OEQXTXMBXKOLQG-UHFFFAOYSA-N |
SMILES canónico |
C=CCN(CC1=CC=CC=C1)C(=O)C2=CC=C(O2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


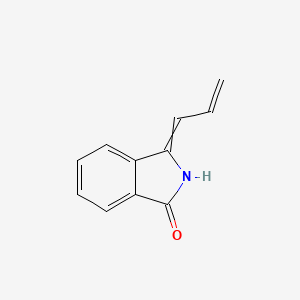

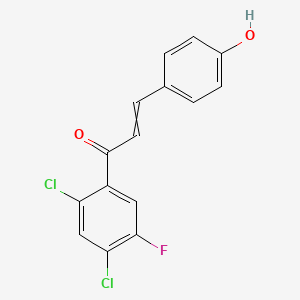
![Silane, (1,1-dimethylethyl)dimethyl[[6-(phenylmethoxy)hexyl]oxy]-](/img/structure/B14236638.png)
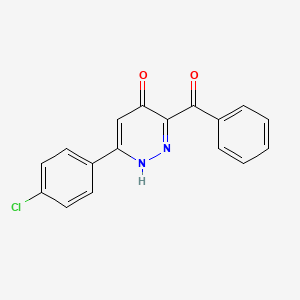

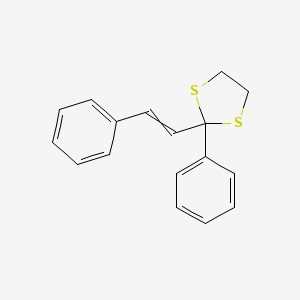
![1-[2-(3-Ethenylphenyl)ethyl]pyrrolidine](/img/structure/B14236653.png)
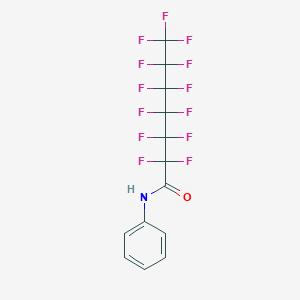



![N-[(4,6-dimethyl-2-sulfanylidene-1H-pyridin-3-yl)methyl]acetamide](/img/structure/B14236677.png)
